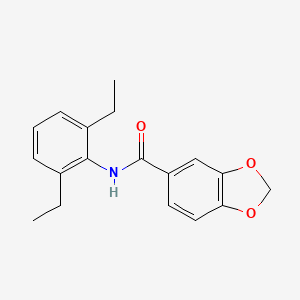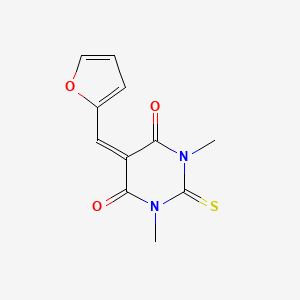
2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone, also known as MPTP, is a chemical compound that has been used in scientific research for several years. MPTP is a derivative of 1,3-diphenylpropanone, which is a synthetic compound that has been used as a precursor to various pharmaceuticals. MPTP has been found to have several biochemical and physiological effects, which makes it an interesting compound for scientific research.
Mecanismo De Acción
2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone has been found to be metabolized into MPP+ (1-methyl-4-phenylpyridinium ion), which is a potent neurotoxin. MPP+ has been found to selectively destroy dopaminergic neurons in the substantia nigra, which leads to the development of Parkinson's disease-like symptoms. The mechanism of action of 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone and MPP+ is still not fully understood, but it is believed that oxidative stress and mitochondrial dysfunction play a significant role in the neurodegenerative process.
Biochemical and Physiological Effects
2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone has been found to have several biochemical and physiological effects. One of the most significant effects is the destruction of dopaminergic neurons in the substantia nigra, which leads to the development of Parkinson's disease-like symptoms. 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone has also been found to cause oxidative stress and mitochondrial dysfunction, which are believed to contribute to the neurodegenerative process. In addition, 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone has been found to cause inflammation and immune system activation, which may also contribute to the development of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone has several advantages and limitations for lab experiments. One of the advantages is that it can be used to develop animal models for Parkinson's disease, which can be used to study the disease process and test potential therapies. 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone is also relatively easy to synthesize and has a high yield and purity. However, 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone has several limitations, such as its toxicity and the fact that it only causes symptoms similar to Parkinson's disease and not the exact disease itself.
Direcciones Futuras
There are several future directions for research involving 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone. One direction is the development of more accurate animal models for Parkinson's disease that accurately replicate the disease process. Another direction is the development of therapies that can prevent or slow down the neurodegenerative process in Parkinson's disease. 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone can also be used to study the role of dopamine in other neurological disorders, such as schizophrenia and depression. Finally, 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone can be used to study the mechanisms of neurodegeneration in other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Conclusion
In conclusion, 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone is a chemical compound that has been used in scientific research for several years. 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone has several biochemical and physiological effects, which makes it an interesting compound for scientific research. 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone has been used to study the mechanisms of neurodegeneration in Parkinson's disease and other neurological disorders. While 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone has several advantages for lab experiments, it also has several limitations, such as its toxicity and the fact that it only causes symptoms similar to Parkinson's disease and not the exact disease itself. There are several future directions for research involving 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone, such as the development of more accurate animal models for Parkinson's disease and the development of therapies that can prevent or slow down the neurodegenerative process in Parkinson's disease.
Métodos De Síntesis
2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone can be synthesized using various methods. One of the most common methods is the reaction between 2-methoxyphenol and 2,4,6-trihydroxyacetophenone in the presence of a base. The reaction yields 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone with a high yield and purity. The synthesis of 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone can also be achieved using other methods, such as the reaction between 4-methoxyphenol and 2,4,6-trihydroxybenzaldehyde.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone has been used in scientific research to study various physiological and biochemical processes. One of the most significant uses of 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone is in the study of Parkinson's disease. 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone has been found to cause symptoms similar to Parkinson's disease in animals, which has led to the development of animal models for Parkinson's disease. 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone has also been used to study the role of dopamine in Parkinson's disease and the mechanisms of neurodegeneration.
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c1-20-10-2-4-11(5-3-10)21-8-14(19)15-12(17)6-9(16)7-13(15)18/h2-7,16-18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLVOARUJQIBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5758614.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5758619.png)
![2-[(4-chlorobenzyl)oxy]-1-(2-nitrovinyl)naphthalene](/img/structure/B5758629.png)
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5758636.png)
![ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate](/img/structure/B5758639.png)
![2-[(2,6-difluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5758650.png)
![N-(3,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5758653.png)

![3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid](/img/structure/B5758663.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide](/img/structure/B5758664.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-cyclopentylacetamide](/img/structure/B5758696.png)
![4-[(methoxyacetyl)amino]benzamide](/img/structure/B5758697.png)